molecular formula C20H23ClN4O3S B6488143 methyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate CAS No. 887219-03-6

methyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate

Cat. No. B6488143
CAS RN: 887219-03-6
M. Wt: 434.9 g/mol
InChI Key: GVBFJLQNHSKMGR-UHFFFAOYSA-N
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Description

Pyrazoles and triazoles are considered privileged scaffolds in medicinal chemistry . They are part of a class of compounds that are particularly useful in organic synthesis . These compounds have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, anti-allergic, anti-hypertensive, anti-inflammatory, anti-malarial, anti-fungal, and anti-psychotic .


Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest for many researchers . A variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Triazoles, on the other hand, contain three nitrogen atoms and two carbon atoms in a five-membered ring.


Chemical Reactions Analysis

Pyrazoles and triazoles can undergo a variety of chemical reactions. For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological target they interact with. Some pyrazoles and triazoles have been described as inhibitors of protein glycation, showing antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .

Future Directions

Given the wide range of biological activities and the versatility of these compounds in organic synthesis, pyrazoles and triazoles continue to be an active area of research in medicinal chemistry .

properties

IUPAC Name

methyl 1-[(2-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(13-6-4-5-7-14(13)21)24-10-8-12(9-11-24)19(27)28-2/h4-7,12,16,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBFJLQNHSKMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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